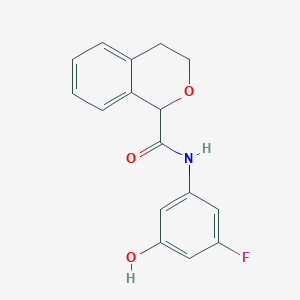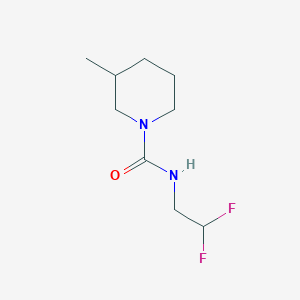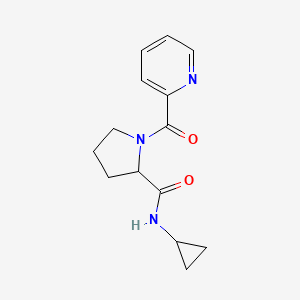
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLI-06, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of a protein called Wnt, which is involved in various cellular processes including cell proliferation, differentiation, and migration. By inhibiting Wnt activity, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can suppress the growth and proliferation of cancer cells. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to activate autophagy, a cellular process that helps to remove damaged proteins and organelles, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its high potency and specificity. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have a high affinity for its target protein, Wnt, making it an effective inhibitor. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung and colon cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide and improve its solubility for in vivo studies.
Méthodes De Synthèse
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-fluoro-5-hydroxybenzoic acid, which is then converted to 3-fluoro-5-hydroxybenzaldehyde. This aldehyde is then reacted with 3,4-dihydro-2H-pyran to produce the desired isochromene. This isochromene is then converted to the carboxamide by reacting it with isocyanate. The final product, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-11-7-12(9-13(19)8-11)18-16(20)15-14-4-2-1-3-10(14)5-6-21-15/h1-4,7-9,15,19H,5-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDGJUSLWHQNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)NC3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)
![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(4-methoxyphenyl)azepane-1-carboxamide](/img/structure/B7635287.png)